

1,1-Cyclohexanedicarboxylic acid monoamide synthesis protocol from anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Cyclohexanedicarboxylic acid
monoamide

Cat. No.: B184906

[Get Quote](#)

Application Note: Synthesis of 1,1-Cyclohexanedicarboxylic Acid Monoamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Cyclohexanedicarboxylic acid monoamide is a key chemical intermediate, notably in the synthesis of Gabapentin, an anticonvulsant medication.^{[1][2][3]} This document provides a detailed protocol for the synthesis of **1,1-cyclohexanedicarboxylic acid monoamide** from its corresponding anhydride, 1,1-cyclohexanedicarboxylic anhydride. The procedure involves the amination of the anhydride followed by neutralization and purification.

Reaction Scheme

The synthesis proceeds via the ring-opening of 1,1-cyclohexanedicarboxylic anhydride with ammonia.

Caption: Synthesis of **1,1-cyclohexanedicarboxylic acid monoamide**.

Experimental Data

The following table summarizes the key quantitative data and physical properties of the synthesized compound.

Parameter	Value	Reference(s)
Reactant	1,1-Cyclohexanedicetic Anhydride	[4][5]
Reagent	Aqueous Ammonia (25-35 wt%)	[4]
Reaction Temperature	Below 20°C	[4]
Molar Ratio (Ammonia:Anhydride)	5:1 to 10:1	[4]
Neutralizing Agent	Sulfuric Acid (30-70 wt%) or Hydrochloric Acid	[4][6]
Final pH	~5 (slightly acidic)	[4]
Purification Solvent	Aqueous acetonitrile or Ethyl acetate/water	[4][7]
Appearance	White to off-white crystalline powder	[1][8]
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[9][10]
Molecular Weight	199.25 g/mol	[9][10]
Melting Point	141-148°C	[1][11]
Purity (Post-Recrystallization)	>99.5%	[7]
Yield	93%	[7]

Detailed Experimental Protocol

This protocol outlines the synthesis of **1,1-cyclohexanedicetic acid monoamide** from 1,1-cyclohexanedicetic anhydride.

Materials:

- 1,1-Cyclohexanediacetic anhydride (CDAAn)
- Aqueous ammonia (25-35 wt%)
- Sulfuric acid (30-70 wt%) or concentrated Hydrochloric acid
- Acetonitrile or Ethyl acetate
- Deionized water
- Activated carbon (optional)

Equipment:

- Jacketed glass reactor or a round-bottom flask with a magnetic stirrer and an ice bath
- Dropping funnel
- Thermometer
- pH meter or pH indicator strips
- Büchner funnel and flask for vacuum filtration
- Recrystallization apparatus
- Drying oven

Procedure:**Step 1: Amination**

- Charge the reactor with aqueous ammonia (5-10 molar equivalents relative to the anhydride).
- Cool the ammonia solution to below 20°C using a cooling bath.[\[4\]](#)
- Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution while maintaining the temperature below 20°C. The addition is exothermic.[\[4\]](#)

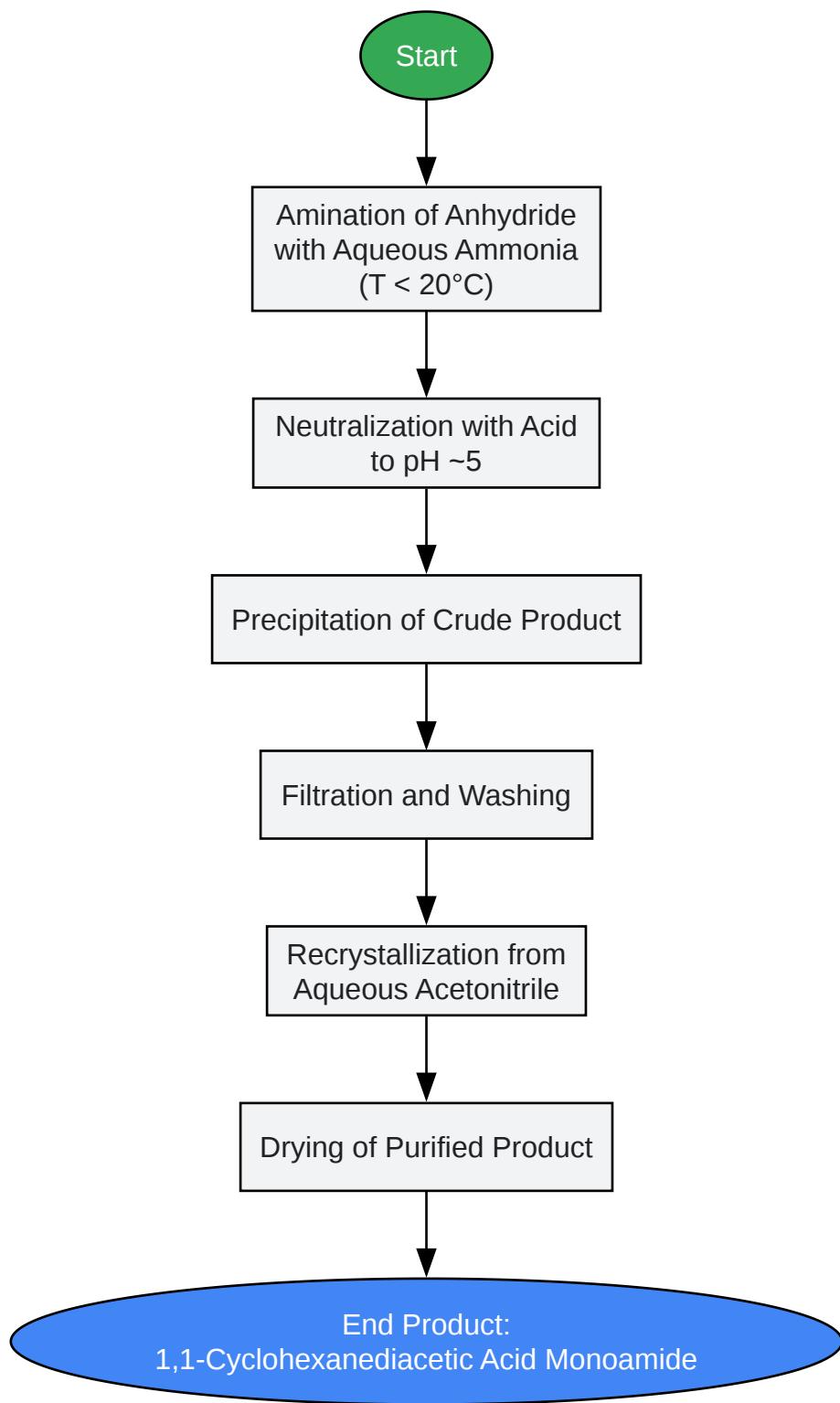
- After the addition is complete, continue stirring the reaction mixture for 2 to 5 hours at a temperature between 10 and 40°C.[5]

Step 2: Neutralization and Precipitation

- Cool the reaction mixture to below 30°C.[4]
- Slowly add an aqueous solution of sulfuric acid (30-70 wt%) or hydrochloric acid to neutralize the excess ammonia and acidify the mixture.[4]
- Continue the acid addition until a pH of approximately 5 is reached.[4] A white precipitate of crude **1,1-cyclohexanediacetic acid monoamide** will form.
- Stir the resulting slurry for a period to ensure complete precipitation.

Step 3: Filtration and Washing

- Filter the precipitated solid using a Büchner funnel under vacuum.
- Wash the filter cake with cold deionized water to remove any remaining salts.


Step 4: Purification by Recrystallization

- Transfer the crude, wet product to a clean flask.
- Add aqueous acetonitrile or a mixture of ethyl acetate and water as the recrystallization solvent.[4][7] The typical weight ratio of acetonitrile to the wet crude product is about 2:1.[4]
- Heat the mixture with stirring until the solid dissolves completely.
- If the solution is colored, activated carbon can be added, and the mixture is heated for a short period before being filtered hot to remove the carbon.[5]
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified **1,1-cyclohexanediacetic acid monoamide** in a vacuum oven.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,1-cyclohexanediacetic acid monoamide**.

Safety Information

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Aqueous ammonia and its vapors are corrosive and can cause respiratory irritation.
- Concentrated acids are corrosive and should be handled with care.
- The amination reaction is exothermic and requires careful temperature control to avoid runaways.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **1,1-cyclohexanediamic acid monoamide** from 1,1-cyclohexanediamic anhydride. The described method is robust and can be scaled for larger quantities, providing a high-purity product that is suitable for further use in pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Cyclohexanediamic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. PROCESS FOR PREPARING CYCLOHEXANEDIAMIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 4. WO2003002517A1 - Process for the preparation of 1,1-cyclohexane diamic acid monoamide - Google Patents [patents.google.com]
- 5. CN101417960B - Method for preparing 1,1-cyclohexanediamic acid mono amide - Google Patents [patents.google.com]

- 6. easycdmo.com [easycdmo.com]
- 7. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- To cite this document: BenchChem. [1,1-Cyclohexanediacetic acid monoamide synthesis protocol from anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184906#1-1-cyclohexanediacetic-acid-monoamide-synthesis-protocol-from-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com